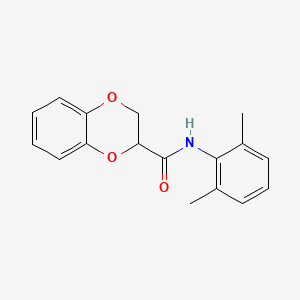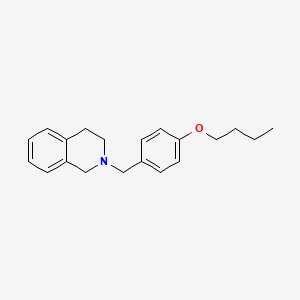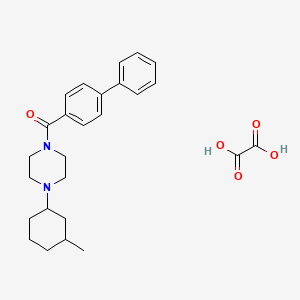
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DMXB-A belongs to the class of compounds known as benzodioxines, which have been shown to have neuroprotective and anti-inflammatory properties.
Mécanisme D'action
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts on the alpha7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that is expressed in various regions of the brain. N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to activate the alpha7 nAChR, leading to an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. This activation of the alpha7 nAChR has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have various biochemical and physiological effects, including an increase in the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin. N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the brain. These effects make N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide a promising candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its ability to activate the alpha7 nAChR, leading to an increase in the release of various neurotransmitters. This makes it a useful tool for studying the effects of neurotransmitters on various physiological processes. However, one limitation of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential application is in the treatment of Alzheimer's disease, where N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have neuroprotective effects. Another potential application is in the treatment of schizophrenia, where N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to improve cognitive function. Further studies are needed to determine the full potential of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in these and other neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide for therapeutic use.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the benzodioxine ring system and the amide functional group.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-6-5-7-12(2)16(11)18-17(19)15-10-20-13-8-3-4-9-14(13)21-15/h3-9,15H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVRHKMTJJFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)

![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)
